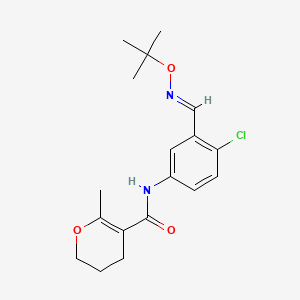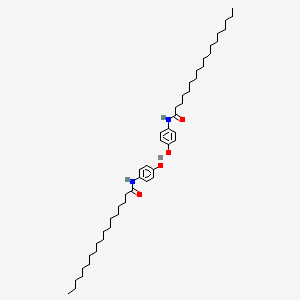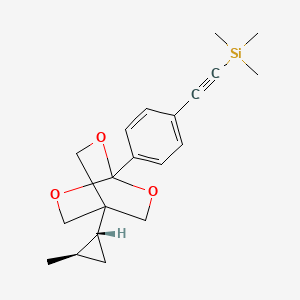
Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- is a complex organosilicon compound It features a unique structure with a cyclopropyl group, a trioxabicyclo octane ring, and a phenyl group connected via an ethynyl linkage to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- typically involves multiple steps:
Formation of the trioxabicyclo octane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals such as rhodium or copper.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Ethynylation: The phenyl group is then ethynylated using reagents such as acetylene or its derivatives under palladium-catalyzed coupling conditions.
Trimethylsilylation: Finally, the ethynylated product is reacted with trimethylsilyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or electrophilic substitution using reagents like bromine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used to study the effects of organosilicon compounds on biological systems. Its potential as a drug candidate can be explored due to its structural complexity and potential biological activity.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its organosilicon nature may impart desirable characteristics such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trimethylsilane groups may play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)dimethyl-
- Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)methyl-
- Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)ethyl-
Uniqueness
The uniqueness of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- lies in its specific combination of functional groups and structural features. The presence of the trioxabicyclo octane ring and the ethynyl linkage to a trimethylsilane moiety distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
Propriétés
Numéro CAS |
131505-52-7 |
|---|---|
Formule moléculaire |
C20H26O3Si |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
trimethyl-[2-[4-[4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H26O3Si/c1-15-11-18(15)19-12-21-20(22-13-19,23-14-19)17-7-5-16(6-8-17)9-10-24(2,3)4/h5-8,15,18H,11-14H2,1-4H3/t15-,18-,19?,20?/m1/s1 |
Clé InChI |
OMVHXNUHFGOVRE-QOFIHUKGSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C |
SMILES canonique |
CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



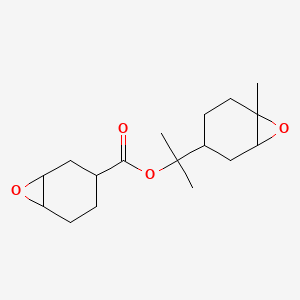
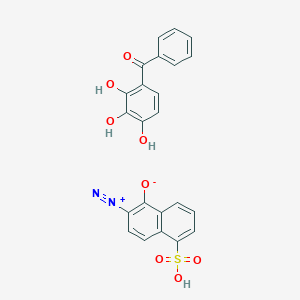

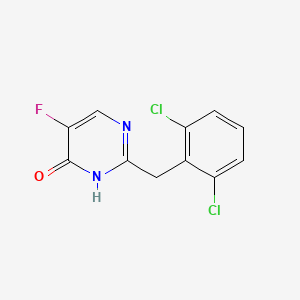
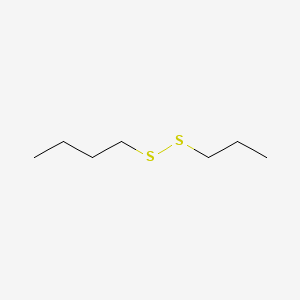
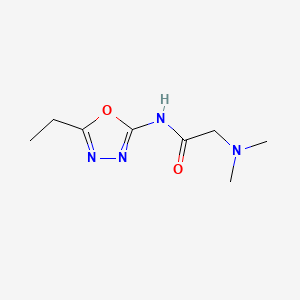
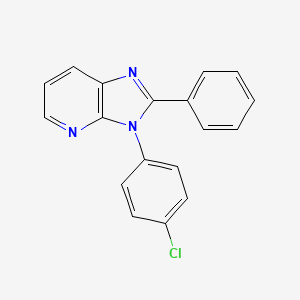
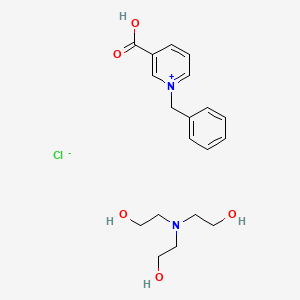
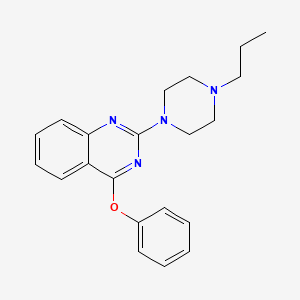
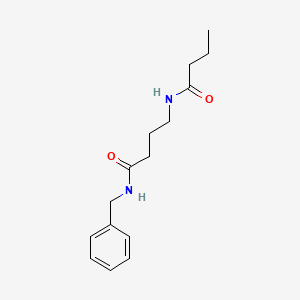
![4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B15182489.png)
